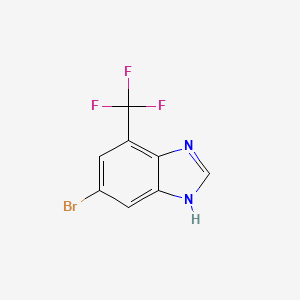

6-Bromo-4-(trifluoromethyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

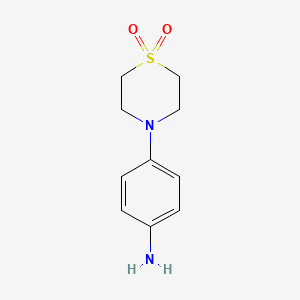

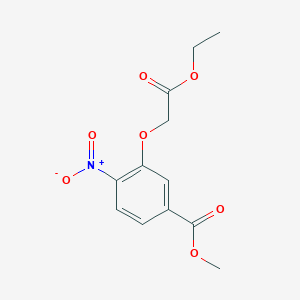

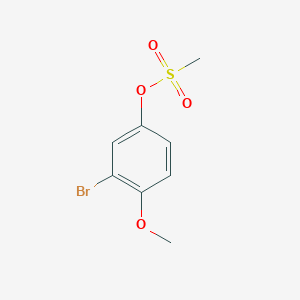

6-Bromo-4-(trifluoromethyl)-1H-benzimidazole is a compound that falls within the class of benzimidazoles, which are heterocyclic compounds consisting of two nitrogen atoms at nonadjacent positions in a benzene ring. This particular compound is characterized by a bromine atom and a trifluoromethyl group attached to the benzimidazole core. Benzimidazoles are known for their wide range of biological activities, including antiviral properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-substituted 5,6-dichlorobenzimidazole ribonucleosides, which are structurally related to 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole, has been described as involving ribosylation followed by deprotection steps . Similarly, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines has been reported to proceed under CuI catalysis, yielding the desired products in moderate to good yields . These methods highlight the versatility of synthetic approaches to benzimidazole derivatives, which may be applicable to the synthesis of 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. Crystal structure determination by single crystal X-ray diffraction has been used to elucidate the structures of related compounds, such as 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-benzyl-methylimidazolium bromides . These structures often feature hydrogen bonding and halogen bonding, which are important for the stability and reactivity of the compounds. Such structural analyses are essential for understanding the properties of 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, depending on their substituents. The presence of a bromine atom in the molecule, for example, can facilitate further functionalization through nucleophilic substitution reactions. The reactivity of the bromine atom, combined with the electron-withdrawing effect of the trifluoromethyl group, could influence the chemical behavior of 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine, and electron-withdrawing groups, such as trifluoromethyl, can affect the compound's melting point, solubility, and stability. These properties are important for the practical use of the compound in various applications, including medicinal chemistry. The antiviral activity of certain benzimidazole ribonucleosides against human herpes viruses, as well as their cytotoxicity profiles, have been studied, demonstrating the potential therapeutic applications of these compounds .

Safety And Hazards

The safety and hazards associated with “6-Bromo-4-(trifluoromethyl)-1H-benzimidazole” are not readily available.

Future Directions

While specific future directions for “6-Bromo-4-(trifluoromethyl)-1H-benzimidazole” are not known, research in the field of trifluoromethyl-containing compounds is ongoing. These compounds are often integral parts of many biologically active compounds in agro and pharmaceutical chemistry4.

Please note that this information is based on limited data and may not be entirely accurate or complete. For a comprehensive analysis, more specific and detailed information would be needed. It’s always a good idea to consult with a professional chemist or researcher for accurate information.

properties

IUPAC Name |

6-bromo-4-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-4-1-5(8(10,11)12)7-6(2-4)13-3-14-7/h1-3H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVHWGQGUCBGGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)N=CN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-(trifluoromethyl)-1H-benzimidazole | |

CAS RN |

914637-51-7 |

Source

|

| Record name | 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)

![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)